4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry. The compound (C18H20N4O, MW is characterized by a 5,6-dimethyl substitution pattern on the pyrimidine ring and a morpholine moiety at the 7-position.

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 879470-55-0
Cat. No. B2968229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
CAS879470-55-0
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCOCC4
InChIInChI=1S/C18H20N4O/c1-13-14(2)20-17-16(15-6-4-3-5-7-15)12-19-22(17)18(13)21-8-10-23-11-9-21/h3-7,12H,8-11H2,1-2H3
InChIKeyXXRYPRXTIBJSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 879470-55-0): A Structurally Defined Pyrazolopyrimidine Screening Compound for Chemical Biology


4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry. The compound (C18H20N4O, MW 308) is characterized by a 5,6-dimethyl substitution pattern on the pyrimidine ring and a morpholine moiety at the 7-position . It is primarily distributed as a screening compound within the ChemBridge library, with cataloged physicochemical properties including a calculated LogP of 1.87 and topological polar surface area (tPSA) of 42.7 Ų . Publicly available high-throughput screening data indicate activity in several cell-based assays, though no target-specific potency optimization has been reported . For procurement decisions, the compound's value lies in its distinct substitution geometry, which differentiates it from closely related regioisomeric analogs.

Why 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Cannot Be Replaced by Simple In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine series, minor changes in the position and number of methyl substituents fundamentally alter both physicochemical properties and biological activity profiles. The 5,6-dimethyl substitution pattern in this compound differs from the 2,5-dimethyl regioisomer, which shows an IC₅₀ of 64,000 nM against eukaryotic translation initiation factor 4 gamma 1 [1], and from the 5-monomethyl analog, which exhibits an EC₅₀ of 67,500 nM at the nuclear hormone receptor daf-12 in C. elegans [2]. These disparate activity profiles across different targets illustrate that substitution position, not merely the presence of a methyl group, governs target engagement. Furthermore, the 5,6-dimethyl arrangement confers distinct calculated molecular properties (LogP 1.87, tPSA 42.7) that directly influence solubility, permeability, and off-target promiscuity relative to analogs. Generic substitution without empirical validation therefore risks selecting a compound with a fundamentally different biological signature.

Quantitative Comparative Evidence for 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine


Regioisomer Differentiation: 5,6-Dimethyl vs. 2,5-Dimethyl Substitution Pattern

The 5,6-dimethyl substitution pattern of this compound produces a markedly different biological profile compared to the 2,5-dimethyl regioisomer. In a eukaryotic translation initiation assay, the 2,5-dimethyl analog (CAS not assigned) demonstrated an IC₅₀ of 64,000 nM [1], whereas the target compound, when tested in multiple cell-based assays from the same NIH Molecular Libraries screening network, showed no detectable inhibition in this assay category, indicating that the methyl group position critically determines interaction with the translation initiation machinery. The structural difference also impacts calculated physicochemical properties: the target compound exhibits LogP 1.87 and tPSA 42.7 , while the 2,5-dimethyl isomer, with a 2-methyl group replacing the 6-methyl, presents a distinct electrostatic surface [1].

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Physicochemical Differentiation: Impact of Methyl Group Position on Lipophilicity

The target compound's 5,6-dimethyl arrangement results in calculated LogP of 1.87, which is lower than typically observed for mono-methyl or other regioisomeric analogs in the pyrazolo[1,5-a]pyrimidine series. A survey of published analogs in BindingDB indicates that the 5-monomethyl variant exhibits distinct retention behavior consistent with altered lipophilicity [1]. The compound's tPSA of 42.7 Ų and zero hydrogen bond donors place it in a favorable region of the Pfizer Rule of Five compliance space for oral bioavailability, with these parameters being directly influenced by the methyl group orientation on the pyrimidine ring.

Drug Design ADME Physicochemical Properties

Cellular Activity Profile: Selective Activation of Mu-Opioid Receptor vs. Inactivity at Muscarinic M1

In a panel of cell-based assays from the Scripps Research Institute Molecular Screening Center, the compound exhibited divergent functional activity at two G protein-coupled receptors. At 9.3 µM, it activated the mu-type opioid receptor (MOR-1) with a reported activity value of 4.41 (normalized scale) . In contrast, at 3 µM, it showed negative net activation at the muscarinic acetylcholine receptor M1 with a value of –1.07 . This differential functional selectivity, though measured in a primary screening context without full dose-response curves, indicates that the 5,6-dimethyl substitution pattern does not produce uniform GPCR activation and may confer receptor subtype bias.

GPCR Pharmacology Cell-Based Screening Selectivity

ADAM17 and Other Enzyme Inhibition: Low-Potency Activities Distinguishing the Chemotype

The compound showed weak inhibition of disintegrin and metalloproteinase domain-containing protein 17 (ADAM17) at 6.95 µM, with an inhibition value of 1.23 on the screening panel normalized scale . It also demonstrated activation of caspase-3 at 8.5 µM (value 10.54) . These low-potency, multi-target activities are consistent with a promiscuous screening hit profile, which is a measurable characteristic of the 5,6-dimethyl substitution pattern that distinguishes it from more optimized, potent pyrazolopyrimidine inhibitors of specific kinases or BZR ligands reported in the literature.

Protease Inhibition ADAM17 Enzyme Assay

Precision Application Scenarios for 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine


Hit Identification and Scaffold Hopping in Kinase or GPCR Drug Discovery

The 5,6-dimethyl substitution pattern offers a distinct chemotype for scaffold-based screening libraries. Unlike the more common 2,5-dimethyl or 7-chloro analogs, this compound's inactivity in translation initiation assays and selective activity at MOR-1 make it a structurally unique entry point for hit expansion. Procurement for kinase or GPCR-focused libraries is justified when seeking to diversify chemical space beyond saturated congeneric series.

Negative Control or Assay Validation Standard

Given its well-characterized weak activities (ADAM17 inhibition value 1.23 at 6.95 µM; caspase-3 activation value 10.54 at 8.5 µM) , this compound can serve as a low-potency standard in biochemical and cell-based assay development. It is particularly useful when a structurally matched, inactive analog is required to validate assay specificity against a more potent investigational compound.

Physicochemical Reference Compound for ADME Model Training

With precisely defined LogP (1.87), tPSA (42.7 Ų), zero hydrogen bond donors, and three acceptors , this compound provides a consistent data point for training or validating in silico ADME prediction models. Its intermediate lipophilicity and moderate polarity make it an ideal calibration standard for methods such as PAMPA or Caco-2 permeability assays.

Regioisomeric Probe for Structure-Activity Relationship Studies

The compound's 5,6-dimethyl arrangement is a critical probe for SAR investigations. Comparing its profile with the 2,5-dimethyl isomer (IC₅₀ 64,000 nM at translation initiation factor [1]) and the 5-monomethyl analog (EC₅₀ 67,500 nM at daf-12 [2]) enables mapping of the methylation position effects on target selectivity and potency. Procurement as part of a matched-pair analog set is essential for such studies.

Quote Request

Request a Quote for 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.